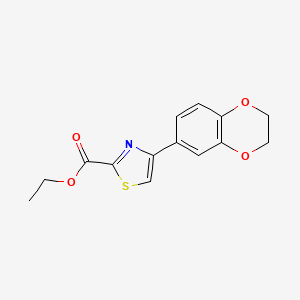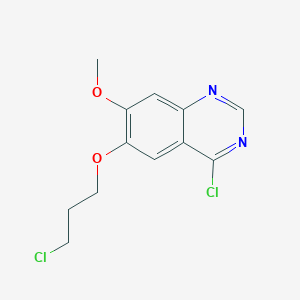
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Übersicht
Beschreibung
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, also known as DMBA, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been used in scientific research for its ability to stimulate the beta-adrenergic receptors in the body. DMBA has been shown to have several biochemical and physiological effects, which make it a valuable tool in the study of various physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Synthesis Process Optimization : The synthesis of 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine, a related compound, has been improved for better yield and purity, overcoming harsh reaction conditions (Xinlin, 2007).
- Role in Drug Synthesis : It is used as a side chain in the synthesis of telithromycin, an antibiotic, highlighting its importance in pharmaceutical manufacturing (Xiao-kai, 2009).
- Material Properties : Research on the thermodynamic and thermophysical properties of organic nitrogen compounds, including pyridine derivatives, provides insights into their potential material applications (Das et al., 1993).
Pharmacological and Biological Applications
- Cardiovascular Pharmacology : 2,3-dimethyl-2-butylamine derivatives, closely related in structure, have been evaluated for their electrophysiological properties and effects on the cardiovascular system in rats (Chen et al., 2004).
- Cannabinoid Receptor Agonists : Novel pyridine derivatives, including 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, have shown potential as CB2 cannabinoid receptor agonists, useful in pain management (Chu et al., 2009).
Chemical Interactions and Reactions
- Complexation Studies : Research on the complexation of 1,4-bis(pyridinium)butanes with negatively charged carboxylatopillar[5]arene has provided insights into molecular interactions and potential applications in nanotechnology (Li et al., 2011).
- Reaction Mechanisms : Studies on the reaction of magnesiated bases on substituted pyridines, including N-(tert-Butyl)pyridine-2-carboxamide, have shed light on deprotonation and addition mechanisms, important in organic synthesis (Bonnet et al., 2001).
Wirkmechanismus
- The primary target of this compound is not well-documented in the literature. However, related derivatives containing a 3-(3-pyridinyl)propyl substituent at the N(2) atom have been found to exhibit high affinity to D2-dopamine receptors, showing potential antipsychotic activity without extrapyramidal side effects .
Target of Action
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-pyridin-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKDKWYBQJERMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670518 | |
| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine | |
CAS RN |
959239-41-9 | |
| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)



![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)


